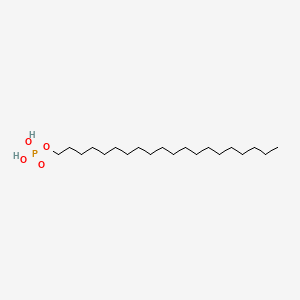

Eicosyl phosphate

Description

Properties

CAS No. |

68647-41-6 |

|---|---|

Molecular Formula |

C20H43O4P |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

icosyl dihydrogen phosphate |

InChI |

InChI=1S/C20H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23/h2-20H2,1H3,(H2,21,22,23) |

InChI Key |

XGIDNLGWAKKYQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Eicosyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of eicosyl phosphate, a long-chain saturated phosphate monoester. The protocols and data presented herein are compiled from established methods for the synthesis of analogous long-chain alkyl phosphates and glycosyl phosphates, offering a foundational framework for its preparation and characterization in a laboratory setting.

Introduction

This compound, the phosphate ester of eicosanol (a 20-carbon saturated fatty alcohol), is a lipid molecule of interest in various fields, including biochemistry and drug development, due to its potential role in cellular signaling and as a structural component of synthetic lipid assemblies. Its synthesis and purification are critical steps for ensuring the quality and reliability of experimental results. This guide details a robust synthetic route and effective purification strategies, accompanied by expected quantitative data and procedural diagrams.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the phosphorylation of eicosanol. A common and effective method involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent, followed by hydrolysis. This approach is favored for its scalability and the production of dialkyl phosphates with high purity, minimizing contamination from trialkyl phosphate byproducts.[1]

Experimental Protocol: Phosphorylation of Eicosanol

This protocol is adapted from the general method for the preparation of long-chain dialkyl phosphates.[1]

Materials:

-

Eicosanol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve eicosanol (1.0 equivalent) in anhydrous toluene.

-

Addition of Reagents: Cool the solution to 0°C in an ice bath. Add triethylamine (2.0 equivalents) dropwise, followed by the slow, dropwise addition of phosphorus oxychloride (0.5 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of water or steam.[1]

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any residual reagents. Silica gel column chromatography is a standard and effective method for this purpose.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of ethyl acetate in hexanes or chloroform/methanol)

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial, low-polarity eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. The polarity gradient should be optimized to achieve good separation of the desired product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

For fluorinated analogues of long-chain phosphates, solid-phase extraction (SPE), particularly fluorous SPE, has been shown to be an effective purification technique.[2] This method could be adapted for this compound if necessary.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of a generic long-chain dialkyl phosphate, which can be considered representative for this compound.

| Parameter | Expected Value | Analytical Technique | Reference |

| Reaction Yield | 85-95% | Gravimetric Analysis | [1] |

| Purity (post-purification) | >98% | ³¹P NMR Spectroscopy, ¹H NMR Spectroscopy | [1] |

| ³¹P NMR Chemical Shift | δ ~ 0-2 ppm (relative to H₃PO₄) | ³¹P NMR Spectroscopy | [1] |

Potential Signaling Pathway Involvement

Lipid phosphates are known to be involved in various cellular signaling pathways. While the specific pathways for this compound are not extensively characterized, it may act similarly to other lysophosphatidic acids (LPAs) as a signaling molecule, potentially interacting with G protein-coupled receptors (GPCRs) on the cell surface.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for this compound via a GPCR.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound based on established chemical principles for analogous long-chain phosphate esters. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, enabling the reliable preparation of this important lipid molecule for further investigation. The adaptability of these methods allows for optimization based on specific laboratory conditions and analytical capabilities.

References

Eicosyl Phosphate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of eicosyl phosphate, including its chemical identity, synthesis methodologies, and potential biological relevance. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams of relevant signaling pathways and experimental workflows are provided in the DOT language for use with Graphviz.

Chemical Identification and Synonyms

This compound, a long-chain alkyl phosphate, is identified by several CAS numbers and a variety of synonyms across different chemical databases and suppliers. This information is crucial for accurate sourcing and regulatory compliance.

| Identifier Type | Identifier |

| Primary CAS Number | 42714-96-5[1] |

| Alternative CAS Number | 67953-31-5 |

| Molecular Formula | C20H43O4P[1] |

| Molecular Weight | 378.53 g/mol |

A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material procurement.

| Synonym |

| 1-Eicosanol, 1-(dihydrogen phosphate)[1] |

| 1-Eicosanol, dihydrogen phosphate[1] |

| Icosyl dihydrogen phosphate |

| Eicosanol, phosphate |

| Arachidyl phosphate |

| Dihydrogen monothis compound[1] |

| Phosphoric acid icosyl ester |

Methodologies for the Synthesis of this compound

The synthesis of this compound, as a long-chain monoalkyl phosphate, can be achieved through several established methods. While a specific protocol for this compound is not extensively documented in publicly available literature, the following general procedures for the synthesis of long-chain alkyl phosphates using eicosanol as the starting alcohol are applicable.

Synthesis via Reaction with Phosphorus Pentoxide

This method involves the direct reaction of an alcohol with phosphorus pentoxide (P₂O₅). The reaction typically yields a mixture of mono- and dialkyl phosphates.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), a "heel" of a previously prepared mixture of mono- and dialkyl phosphate and free phosphoric acid is charged.

-

Reagent Addition: Phosphorus pentoxide is suspended in the heel with vigorous stirring.

-

Alcohol Addition: Eicosanol (the long-chain alcohol) is then added to the suspension. The reaction is typically conducted at a temperature range of 50°C to 100°C.

-

Mixing and Hydrolysis: The mixture is stirred for a defined period to ensure complete reaction. Subsequently, water is carefully added to hydrolyze any remaining phosphorus pentoxide and pyrophosphates.

-

Work-up and Purification: The resulting product mixture is then worked up to isolate the desired this compound. Purification can be achieved through techniques such as crystallization or chromatography.

Synthesis using Phosphorus Oxychloride

A common and effective method for preparing alkyl phosphates involves the use of phosphorus oxychloride (POCl₃). This method can be controlled to favor the formation of the monoalkyl phosphate.

Experimental Protocol:

-

Reaction Setup: Eicosanol (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) in a reaction vessel under an inert atmosphere.

-

Base Addition: A non-nucleophilic base, such as triethylamine or pyridine (at least 1 equivalent), is added to the solution to act as a proton scavenger.

-

Phosphorylation: The solution is cooled (typically to 0°C or below), and phosphorus oxychloride (1 equivalent) is added dropwise with stirring.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Hydrolysis: Upon completion, the reaction is quenched by the slow addition of water or an acidic aqueous solution to hydrolyze the intermediate dichlorophosphate.

-

Extraction and Purification: The product is extracted into an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

A visual representation of a general workflow for the synthesis of a monoalkyl phosphate using phosphorus oxychloride is provided below.

Caption: General workflow for monoalkyl phosphate synthesis.

Biological Activity and Signaling Pathways

The biological functions and specific signaling pathways of this compound are not well-defined in current scientific literature. However, long-chain alkyl phosphates and other organophosphorus compounds are known to play roles in various biological processes and have been explored as therapeutic agents.[2][3][4]

Long-chain polyphosphates have been shown to modulate inflammatory responses by inhibiting type I interferon signaling and augmenting lipopolysaccharide-induced cytokine secretion in human leukocytes.[5] Furthermore, certain organophosphorus compounds are known to influence cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), which are critical in regulating cell proliferation, differentiation, and apoptosis.[6]

Given the structural similarity of this compound to other biologically active lipids, it is plausible that it may act as a signaling molecule or a precursor to one. For instance, alkyl glycerone phosphate synthase (AGPS) is a key enzyme in the biosynthesis of ether lipids, and its inhibition has been shown to affect cancer cell proliferation and migration.[7] This highlights the potential for long-chain alkyl phosphates to be involved in complex cellular signaling networks.

The diagram below illustrates a generalized MAPK signaling pathway, which can be influenced by various extracellular stimuli, potentially including organophosphorus compounds. The specific interaction of this compound with this pathway remains an area for future investigation.

Caption: Generalized MAPK signaling pathway.

Applications in Drug Development

Phosphorus-containing compounds are integral to modern drug development, often utilized as prodrugs to enhance bioavailability and cellular uptake of therapeutic agents.[2][4] The phosphate group can be chemically modified to create ester or amide prodrugs that mask the negative charge of the phosphate, facilitating passage across cell membranes. Once inside the cell, these prodrugs are metabolized to release the active phosphorylated drug.

While there are no specific drugs based on this compound currently on the market, its long alkyl chain provides lipophilicity that could be advantageous in drug delivery systems. For instance, the hexadecyloxypropyl ester of cidofovir is a lipid-based prodrug designed to improve the oral bioavailability of the antiviral agent.[8] This suggests that long-chain alkyl phosphates like this compound could serve as valuable moieties in the design of novel prodrugs for various therapeutic targets.

Conclusion

This compound is a long-chain alkyl phosphate with well-defined chemical identifiers. While specific experimental protocols for its synthesis are not abundant, established methodologies for the synthesis of analogous long-chain alkyl phosphates provide a clear path for its preparation. The precise biological role and signaling pathways of this compound remain to be elucidated, representing a promising area for future research. The known activities of related organophosphorus compounds suggest potential involvement in cellular signaling and inflammation. Furthermore, the physicochemical properties of this compound make it an interesting candidate for exploration in the field of drug delivery and prodrug design. This guide provides a foundational resource for scientists and researchers to further investigate the chemical and biological properties of this compound and its potential applications.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-chain polyphosphates inhibit type I interferon signaling and augment LPS-induced cytokine secretion in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organophosphorus Compounds and MAPK Signaling Pathways [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

Self-Assembly of Eicosyl Phosphate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles, experimental protocols, and potential applications related to the self-assembly of eicosyl phosphate in aqueous solutions. This compound, a single-chain amphiphile with a 20-carbon alkyl tail and a hydrophilic phosphate headgroup, exhibits complex self-assembly behavior, forming structures such as micelles and vesicles. This behavior is of significant interest for various applications, particularly in the field of drug delivery, where such structures can serve as biocompatible nanocarriers.

Core Principles of Self-Assembly

The spontaneous organization of this compound molecules in water is primarily driven by the hydrophobic effect.[1][2] The long eicosyl (C20) tails avoid unfavorable interactions with water molecules, leading them to aggregate, while the negatively charged phosphate headgroups remain exposed to the aqueous environment. This process is thermodynamically governed, seeking to minimize the overall free energy of the system.[3][4]

Several factors critically influence the resulting supramolecular structures:

-

pH: The charge of the phosphate headgroup is pH-dependent. At low pH, the headgroup is less charged, reducing electrostatic repulsion and favoring the formation of larger, potentially bilayered structures like vesicles. At higher pH, increased charge on the headgroup promotes greater curvature, favoring the formation of smaller micelles.[1][2]

-

Ionic Strength: The addition of salts screens the electrostatic repulsion between the negatively charged phosphate headgroups. This reduction in repulsion allows the molecules to pack more closely, which can lower the critical micelle concentration (CMC) and potentially induce transitions from spherical micelles to other morphologies.[1][2]

-

Temperature: Temperature influences the hydrophobic effect. The enthalpy of transferring a lipid monomer into a micelle is associated with a large heat capacity, a characteristic of the hydrophobic driving force for self-assembly.[1][2]

The transition from individual monomers to self-assembled structures occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, molecules exist predominantly as monomers. Above the CMC, additional molecules preferentially form aggregates.[5]

Quantitative Data on Alkyl Phosphate Self-Assembly

While specific quantitative data for this compound is not extensively available in the provided literature, the thermodynamic parameters for shorter-chain anionic phospholipids provide a valuable reference for understanding its expected behavior. The principles governing the self-assembly of these related compounds, particularly the influence of electrostatics and the hydrophobic effect, are directly applicable.[1]

The tables below summarize key thermodynamic data for dioctanoyl phosphatidylglycerol (PG), dioctanoyl phosphatidylserine (PS), and dioctanoyl phosphatidic acid (PA), which serve as models for anionic amphiphile self-assembly.

Table 1: Critical Micelle Concentration (CMC) of Anionic Phospholipids Data serves as a reference for understanding the behavior of similar anionic amphiphiles.

| Compound | Condition | CMC (mM) |

| Dioctanoyl PG | 0.1 M NaCl | 0.15 |

| Dioctanoyl PS | 0.1 M NaCl | 0.13 |

| Dioctanoyl PA | pH 5.0 (singly charged) | 0.4 |

| Dioctanoyl PA | pH 8.2 (doubly charged) | 4.0 |

Source: Adapted from studies on the thermodynamics of phospholipid self-assembly.[1]

Table 2: Thermodynamic Parameters for Micellar Transfer of Anionic Phospholipids at 25°C These values illustrate the thermodynamic forces driving the self-assembly process.

| Compound | ΔG°tr (kJ/mol) | ΔH°tr (kJ/mol) | -TΔS°tr (kJ/mol) | ΔC°p (J/mol·K) |

| Dioctanoyl PG | -27.6 | -5.4 | -22.2 | -400 |

| Dioctanoyl PS | -28.0 | -4.6 | -23.4 | -410 |

Source: Adapted from isothermal titration calorimetry measurements of anionic phospholipids.[1][2]

Visualizing Key Processes

Diagrams created using Graphviz illustrate the logical and experimental workflows associated with the study of this compound self-assembly.

References

Eicosyl Phosphate: A Technical Guide to Phase Transition Behavior and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosyl phosphate, a 20-carbon chain monoalkyl phosphate, belongs to a class of lipids with significant potential in drug delivery systems, biomembrane research, and industrial applications. A critical parameter governing its utility is the phase transition temperature (T_m), which dictates the physical state and functional behavior of lipid assemblies. This technical guide provides an in-depth analysis of the phase transition properties of long-chain alkyl phosphates, with a specific focus on extrapolating the behavior of this compound. It details experimental protocols for characterizing these transitions, explores relevant signaling pathways, and presents a logical workflow for its synthesis and analysis.

Introduction

Long-chain monoalkyl phosphates are amphiphilic molecules comprising a polar phosphate headgroup and a long, nonpolar alkyl tail. This structure enables them to self-assemble into various ordered structures, such as micelles, liposomes, and lamellar phases, in aqueous environments. The transition between a more ordered, gel-like state (Lβ) and a more fluid, liquid-crystalline state (Lα) is a key physical characteristic. This phase transition is crucial for applications such as the controlled release of encapsulated drugs from liposomal formulations, the modulation of membrane fluidity in biological studies, and the formulation of stable emulsions. This compound, with its C20 alkyl chain, is expected to exhibit distinct phase transition behavior that is dependent on factors such as pH, ionic strength, and the presence of other molecules.

Physicochemical Properties and Phase Transition Data

| Alkyl Chain Length | Compound Name | Phase Transition Temperature (°C) | Enthalpy of Transition (ΔH, J/g) | Reference |

| C14 | n-Tetradecyl phosphate | 6.5 (Triple Point) | Not Specified | [1] |

| C16 (Calcium Salt) | Calcium Dodecyl Phosphate | Decomposes starting at 278-280°C | Not Applicable | [2] |

| C12 (Calcium Salt) | Calcium Dodecyl Phosphate | Decomposes starting at 278-280°C | Not Applicable | [2] |

| C8 (Calcium Salt) | Calcium Octyl Phosphate | Decomposes starting at 278-280°C | Not Applicable | [2] |

Note: The data for calcium salts indicates decomposition at high temperatures rather than a distinct gel-to-liquid crystalline phase transition. The triple point for n-tetradecyl phosphate refers to the coexistence of gas, liquid-expanded, and liquid-condensed phases at the air-water interface.

Based on the general trend observed in other lipid classes like phosphatidylcholines, where the phase transition temperature increases with the length of the acyl chain, it is anticipated that this compound will have a significantly higher T_m than n-tetradecyl phosphate.

Experimental Protocols

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[3][4][5] It is the primary method for determining the phase transition temperature (T_m) and the enthalpy (ΔH) of this transition for lipids.

Methodology:

-

Sample Preparation:

-

Prepare a dispersion of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration typically ranges from 1 to 10 mg/mL.[6]

-

For multilamellar vesicles (MLVs), the lipid is first dissolved in an organic solvent (e.g., chloroform/methanol mixture), which is then evaporated under a stream of nitrogen to form a thin lipid film. The film is hydrated with the aqueous buffer at a temperature above the expected T_m, followed by vortexing.[7]

-

For large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) at a temperature above the T_m.[7]

-

-

DSC Analysis:

-

Accurately weigh the lipid dispersion into an aluminum DSC pan and seal it hermetically. An equal volume of the buffer is used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected T_m.

-

Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over a range that encompasses the phase transition.[6]

-

The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

Synthesis of this compound

A common method for the synthesis of monoalkyl phosphates is through the phosphorylation of the corresponding alcohol using a suitable phosphating agent.

Workflow for this compound Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Role in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, long-chain alkyl phosphates and their ether-linked analogs (ether lipids) are known to play roles in cellular signaling, particularly in the context of cancer. The enzyme alkylglycerone phosphate synthase (AGPS) is a key player in the biosynthesis of ether lipids and has been implicated in cancer progression. Inhibition of AGPS can affect signaling pathways that control cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[8][9]

The diagram below illustrates a representative signaling pathway where the modulation of long-chain alkyl phosphate metabolism could have downstream effects.

Caption: A diagram illustrating the potential influence of alkyl phosphate metabolism on key cellular signaling pathways.

Conclusion

This compound represents a long-chain monoalkyl phosphate with potential applications in various scientific and industrial fields. While its specific phase transition temperature requires experimental determination, it is expected to be higher than that of its shorter-chain homologs. The well-established technique of Differential Scanning Calorimetry provides a robust method for characterizing this and other thermodynamic properties. Further research into the precise role of this compound and other long-chain alkyl phosphates in cellular signaling could unveil new therapeutic targets and enhance our understanding of lipid-mediated biological processes. The experimental and theoretical frameworks presented in this guide offer a solid foundation for researchers and professionals working with this important class of lipids.

References

- 1. Phases and phase transitions in Gibbs monolayers of an alkyl phosphate surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Thermal Behaviour of Calcium Alkyl Phosphates as Bioceramic Precursors [mdpi.com]

- 3. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucm.es [ucm.es]

- 5. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spontaneous Vesicle Formation with Eicosyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of amphiphilic molecules into vesicular structures is a cornerstone of biochemistry and a critical technology in drug delivery. Among the diverse class of amphiphiles, long-chain alkyl phosphates, such as eicosyl phosphate (a 20-carbon chain phosphate), represent a promising category for the spontaneous formation of stable vesicles. These vesicles, also known as liposomes, can encapsulate both hydrophilic and hydrophobic therapeutic agents, offering advantages in drug solubilization, targeted delivery, and controlled release. This technical guide provides an in-depth overview of the principles, experimental protocols, and characterization of vesicles formed from this compound and its analogues.

Core Principles of Spontaneous Vesicle Formation

The spontaneous formation of vesicles from single-chain or double-chain amphiphiles like this compound is governed by the principles of molecular self-assembly in aqueous solutions. The critical packing parameter (CPP) is a key determinant of the aggregate structure. For vesicle formation, a CPP between 0.5 and 1 is typically required, which favors the formation of bilayer structures that can close upon themselves to form vesicles. Factors such as the length and saturation of the alkyl chains, the size and charge of the headgroup, temperature, pH, and ionic strength of the medium all influence the CPP and thus the propensity for vesicle formation.[1]

Long-chain alkyl phosphates, with their negatively charged phosphate headgroup and long hydrophobic tails, can exhibit the appropriate geometry for spontaneous vesicle formation. The electrostatic repulsion between the phosphate headgroups can be modulated by pH and the presence of counter-ions, which in turn affects the packing of the molecules and the resulting vesicle properties.

Experimental Protocols

Detailed methodologies for the preparation and characterization of alkyl phosphate vesicles are crucial for reproducible research and development. While specific protocols for this compound are not extensively documented, the following are well-established methods for forming vesicles from similar long-chain alkyl phosphates and other lipids.[2][3]

Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles.[2][4]

Materials:

-

This compound (or a related long-chain alkyl phosphate)

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, Tris-HCl)

-

Round-bottom flask

-

Rotary evaporator

-

Vortex mixer

Protocol:

-

Dissolve the this compound in the organic solvent in a round-bottom flask. The concentration is typically in the range of 10-20 mg/mL.[2]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[2]

-

Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid.

-

Agitate the flask using a vortex mixer to disperse the lipid film, leading to the formation of MLVs.[4]

Sonication Method for Small Unilamellar Vesicles (SUVs)

Sonication is used to break down larger MLVs into smaller, unilamellar vesicles.[2]

Materials:

-

MLV suspension

-

Bath sonicator or probe sonicator

Protocol:

-

Place the MLV suspension in a suitable container.

-

If using a probe sonicator, immerse the tip into the suspension. For a bath sonicator, place the container in the bath.

-

Sonicate the suspension for a defined period (e.g., 5-15 minutes), ensuring the temperature is kept above the lipid's phase transition temperature.

-

The sonication process will result in a clearer suspension, indicating the formation of SUVs.

Extrusion Method for Large Unilamellar Vesicles (LUVs)

Extrusion is a technique to produce unilamellar vesicles of a defined size.

Materials:

-

MLV suspension

-

Extruder device

-

Polycarbonate membranes of a specific pore size (e.g., 100 nm, 200 nm)

Protocol:

-

Load the MLV suspension into the extruder.

-

Force the suspension through the polycarbonate membrane multiple times (typically 10-20 passes).

-

The resulting vesicle size will be close to the pore size of the membrane used.

Characterization of this compound Vesicles

Thorough characterization is essential to ensure the quality, stability, and suitability of the vesicles for their intended application.

Size and Size Distribution

Dynamic Light Scattering (DLS) is the primary technique used to determine the average hydrodynamic diameter and the polydispersity index (PDI) of the vesicle population. A lower PDI value indicates a more monodisperse sample.[5][6]

Zeta Potential

The zeta potential is a measure of the surface charge of the vesicles and is a critical indicator of their stability.[5][6] Vesicles with a sufficiently high positive or negative zeta potential (typically > ±30 mV) will repel each other, preventing aggregation. For phosphate-based vesicles, a negative zeta potential is expected.[7]

Lamellarity and Morphology

Transmission Electron Microscopy (TEM) with negative staining or Cryogenic Transmission Electron Microscopy (Cryo-TEM) can be used to visualize the vesicles, confirming their spherical shape and determining their lamellarity (unilamellar vs. multilamellar).[5]

Phase Transition Temperature (Tm)

Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperature of the lipid bilayer, which is the temperature at which the lipid transitions from a gel-like state to a more fluid, liquid-crystalline state.[8] This parameter is crucial for the stability and release characteristics of the vesicles. The phase transition temperature generally increases with the length of the alkyl chain.[9]

Quantitative Data

| Property | Expected Range for Long-Chain Phosphate Vesicles | Method of Measurement |

| Vesicle Size (Diameter) | 50 - 200 nm (depending on preparation method) | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.3 (for monodisperse samples) | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 to -60 mV | Laser Doppler Velocimetry |

| Phase Transition Temp. (Tm) | Expected to be > 60°C (increases with chain length) | Differential Scanning Calorimetry (DSC) |

| Encapsulation Efficiency | Highly dependent on the encapsulated molecule and preparation method | Spectrophotometry, Chromatography |

Note: The values in this table are illustrative and based on data for other long-chain phospholipids and alkyl phosphates. Actual values for this compound vesicles would need to be determined experimentally.

Visualizations

Experimental Workflow for Vesicle Preparation and Characterization

Caption: Workflow for vesicle preparation and characterization.

Logical Relationship of Factors Influencing Vesicle Properties

Caption: Factors influencing key vesicle properties.

Conclusion

This compound and related long-chain alkyl phosphates are promising candidates for the spontaneous formation of vesicles with potential applications in drug delivery and other biomedical fields. While specific experimental data for this compound is currently limited, the established principles of amphiphile self-assembly and standard vesicle preparation and characterization techniques provide a solid framework for future research. This guide offers the necessary foundational knowledge and experimental approaches for scientists and researchers to explore the potential of this compound vesicles. Further investigation is warranted to fully characterize the physicochemical properties of these vesicles and to evaluate their efficacy in various applications.

References

- 1. jcamech.ut.ac.ir [jcamech.ut.ac.ir]

- 2. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Giant Unilamellar Vesicles Containing Phosphatidylinositol(4,5)bisphosphate: Characterization and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Enigmatic Role of Eicosyl Phosphate in Model Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eicosyl phosphate, a single-chain amphiphile with a 20-carbon tail, represents a class of lipids whose specific roles in membrane biophysics are not extensively documented. This technical guide synthesizes the current understanding of long-chain alkyl phosphates and related complex lipids to extrapolate the putative functions and biophysical influence of this compound within model cell membranes. While direct experimental data on this compound is scarce, this document provides a foundational framework for its study, including postulated effects on membrane properties, relevant quantitative data from analogous lipids, detailed experimental protocols for its characterization, and visualizations of its potential molecular interactions and signaling contributions. This guide aims to stimulate further investigation into this under-researched area of membrane science.

Introduction: The Structural Basis of this compound's Function

This compound is characterized by a saturated 20-carbon alkyl (eicosyl) chain and a negatively charged phosphate headgroup. This amphipathic nature dictates its behavior in aqueous environments, where it is expected to self-assemble to sequester its hydrophobic tail from water. When incorporated into a lipid bilayer, the interplay of its long hydrocarbon tail and charged headgroup is predicted to significantly influence the collective properties of the membrane.

Postulated Biophysical Impact on Model Membranes

The introduction of this compound into a model lipid bilayer is hypothesized to modulate several key biophysical parameters:

-

Membrane Fluidity and Order: The extended, saturated eicosyl chain is expected to increase acyl chain packing and order, thereby decreasing membrane fluidity. This effect would be most pronounced in the gel phase of the membrane.

-

Bilayer Thickness: The 20-carbon length of the eicosyl chain may lead to a localized or bulk increase in the hydrophobic thickness of the membrane.

-

Lipid Interdigitation: The significant length of the eicosyl chain could promote the interdigitation of lipid tails between the two leaflets of the bilayer, a phenomenon observed in phospholipids with asymmetric acyl chains, including those with an eicosyl group.

-

Membrane Stability and Permeability: Studies on similar long-chain phosphates, such as dolichyl phosphate, have demonstrated a capacity to decrease membrane permeability to ions and enhance overall membrane stability[1].

-

Surface Charge and Protein Interactions: The anionic phosphate headgroup will contribute to the membrane's surface potential. This negative charge can mediate electrostatic interactions with peripheral proteins, potentially influencing their recruitment, localization, and function, a known mechanism for protein trafficking and regulation[2][3].

Quantitative Insights from a Structurally Related Lipid

Direct quantitative data for this compound's effect on model membranes is not currently available in the scientific literature. However, data from 1-eicosyl-2-dodecyl-rac-glycero-3-phosphocholine (EDPC), a phospholipid containing an eicosyl chain, offers valuable insights into the behavior of such long chains within a bilayer environment.

| Property | 1-eicosyl-2-dodecyl-rac-glycero-3-phosphocholine (EDPC) | Reference |

| Main Phase Transition Temperature (Tm) | 34.8 °C | [4] |

| Transition Enthalpy (ΔH) | 11.2 kcal/mol | [4] |

| Bilayer Periodicity (d) at 23°C | 56.2 Å | [4] |

| Inter-Phosphate Distance (dp-p) | 36 Å | [4] |

| Gel Phase Structure (below Tm) | Interdigitated (Lβ*) | [4] |

| Liquid-Crystalline Phase (above Tm) | Lα | [4] |

Note: This data pertains to a diacylphospholipid, but the pronounced interdigitation and thermal properties are significantly influenced by the presence of the 20-carbon eicosyl chain.

Experimental Protocols for Characterization

The following protocols provide a roadmap for the systematic investigation of this compound's role in model cell membranes.

Preparation of Large Unilamellar Vesicles (LUVs)

Objective: To create a standardized model membrane system incorporating this compound for biophysical analysis.

Materials:

-

This compound (custom synthesis may be necessary)

-

Base phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

-

Organic solvent (e.g., chloroform/methanol 2:1 v/v)

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve this compound and the base phospholipid at the desired molar ratio in the organic solvent.

-

Create a thin lipid film by evaporating the solvent under a stream of inert gas (e.g., nitrogen), followed by high vacuum desiccation for at least 2 hours.

-

Hydrate the lipid film with the hydration buffer at a temperature above the Tm of the lipid mixture to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to 5-10 freeze-thaw cycles to enhance solute distribution and lamellarity.

-

Extrude the MLV suspension 11-21 times through a polycarbonate membrane of a defined pore size to produce a homogenous population of LUVs.

Thermotropic Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the phase behavior of the model membrane.

Procedure:

-

Prepare LUVs with varying concentrations of this compound.

-

Load a precise volume of the vesicle suspension into the DSC sample cell.

-

Use the corresponding hydration buffer as the reference.

-

Perform heating and cooling scans across a relevant temperature range (e.g., 10 °C to 60 °C) at a defined scan rate (e.g., 1 °C/min).

-

Analyze the thermograms to determine changes in the main phase transition temperature (Tm) and the enthalpy of transition (ΔH) as a function of this compound concentration.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, provide conceptual models for the integration and potential function of this compound in a lipid bilayer.

Caption: Integration of this compound (EP) alongside phospholipids (PL) and cholesterol (Chol).

Caption: A hypothetical signaling pathway initiated by the formation of this compound-rich domains.

Caption: A comprehensive experimental workflow for elucidating the biophysical effects of this compound.

Future Outlook

The study of this compound in model cell membranes is a promising frontier in lipid biophysics. The foundational knowledge of long-chain alkyl phosphates suggests that this compound could be a potent modulator of membrane structure and function. Future research, guided by the protocols and conceptual frameworks presented here, should aim to synthesize high-purity this compound and systematically characterize its impact on model membranes. Such endeavors will not only fill a critical knowledge gap but also may uncover novel lipid-based mechanisms relevant to cell biology and the design of advanced drug delivery systems.

References

- 1. Influence of dolichyl phosphate on permeability and stability of bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Membrane Proteins and Their Complexes with Lipids by Native Top-Down Mass Spectrometry [escholarship.org]

- 3. Frontiers | Editorial: Effects of Membrane Lipids on Protein Function [frontiersin.org]

- 4. Structure and thermotropic properties of hydrated 1-eicosyl-2-dodecyl-rac-glycero-3-phosphocholine and 1-dodecyl-2-eicosyl-rac-glycero-3-phosphocholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Eicosyl Phosphate: A Synthetic Phospholipid Analog for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eicosyl phosphate is a synthetic long-chain alkyl phosphate that serves as a structural and functional analog of naturally occurring lysophospholipids. Its amphipathic nature, consisting of a long C20 hydrocarbon chain (eicosyl) and a polar phosphate headgroup, allows it to integrate into cellular membranes and potentially interact with various protein targets. While specific research on this compound is limited, its properties can be largely understood through the study of other long-chain alkyl phosphates. These molecules are recognized for their roles as signaling molecules, particularly as agonists for lysophosphatidic acid (LPA) receptors, and have applications in drug delivery and formulation. This guide provides a comprehensive overview of the known properties, potential biological activities, and experimental considerations for this compound and its analogs.

Physicochemical Properties

Quantitative data for this compound and related long-chain alkyl phosphates are summarized below. These properties are crucial for understanding their behavior in biological systems and for designing experiments.

| Property | This compound (Predicted) | Cetyl Phosphate (C16) | Stearyl Phosphate (C18) |

| Molecular Formula | C20H43O4P[1] | C16H35O4P | C18H39O4P[2] |

| Molecular Weight ( g/mol ) | 378.5 | 322.4 | 350.5[2] |

| XLogP3 | 8.4 | 6.5 | 7.3[2] |

| Hydrogen Bond Donor Count | 2 | 2 | 2[2] |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4[2] |

| Topological Polar Surface Area (Ų) | 66.8 | 66.8 | 66.8[2] |

| Physical Description | - | White to off-white powder | White waxy solid[2] |

| Solubility | - | Soluble in organic solvents, insoluble in water. Salts are water-soluble. | Insoluble in water[2] |

Data for this compound is based on computational predictions from PubChem[1]. Data for cetyl and stearyl phosphate are from experimental and computed sources[2][3].

Synthesis of this compound

A general method for the synthesis of long-chain alkyl phosphates like this compound involves the phosphorylation of the corresponding alcohol (e.g., 1-eicosanol) with a suitable phosphorylating agent. A common and effective method utilizes phosphorus oxychloride (POCl3).

Experimental Protocol: General Synthesis of an Alkyl Phosphate

Materials:

-

1-Eicosanol

-

Phosphorus oxychloride (POCl3)

-

Anhydrous pyridine or other suitable base

-

Anhydrous inert solvent (e.g., dichloromethane, chloroform)

-

Hydrochloric acid (HCl) for workup

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of 1-eicosanol in an anhydrous inert solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Phosphorylation: Phosphorus oxychloride is added dropwise to the cooled solution of the alcohol, often in the presence of a base like pyridine to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: The reaction mixture is quenched by the slow addition of cold water or dilute HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound.

This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized for this compound. A US patent describes the preparation of eicosyl phenyl 2,4-dichlorophenyl phosphate by reacting eicosyl phosphoryl dichloride with magnesium phenate and magnesium 2,4-dichlorophenate in an aqueous medium[4]. Other patents describe general methods for preparing phosphate esters that could be adapted for this compound[5][6][7][8].

Biological Activity and Signaling Pathways

While direct evidence for the biological activity of this compound is scarce, long-chain alkyl phosphates are known to act as agonists for Lysophosphatidic Acid (LPA) receptors[9][10]. LPA is a bioactive phospholipid that regulates a wide range of cellular processes, including proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs), LPA1-6[11][12].

Proposed Signaling Pathway for this compound as an LPA Receptor Agonist:

Caption: Proposed signaling cascade of this compound via LPA receptors.

Experimental Workflow for Assessing LPA Receptor Agonism:

Caption: Workflow for characterizing this compound as an LPA receptor agonist.

Experimental Protocols

Detailed protocols for key experiments to characterize the biological activity of this compound as a potential LPA receptor agonist are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Materials:

-

Cells expressing the LPA receptor of interest (e.g., RH7777 cells)

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control (e.g., LPA)

-

Fluorometric imaging plate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Compound Addition: Place the plate in the fluorometer. Record a baseline fluorescence reading. Add varying concentrations of this compound or LPA to the wells.

-

Data Acquisition: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm for a period of time to capture the peak response.

-

Data Analysis: The ratio of fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the receptor.

Materials:

-

Membranes prepared from cells expressing the LPA receptor

-

[³⁵S]GTPγS (radiolabeled)

-

Non-radiolabeled GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

This compound

-

LPA (positive control)

-

Scintillation vials and scintillation fluid

-

Filter plates and vacuum manifold

Protocol:

-

Reaction Mixture: In a microtiter plate, combine the cell membranes, GDP (to ensure G proteins are in the inactive state), and varying concentrations of this compound or LPA in the assay buffer.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Terminate the reaction by rapid filtration through filter plates using a vacuum manifold. Wash the filters with ice-cold buffer to remove unbound radiolabel.

-

Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess non-radiolabeled GTPγS). Plot the specific binding against the agonist concentration to determine EC50 and Bmax values.

Applications in Drug Development

Long-chain alkyl phosphates like this compound have potential applications in drug development:

-

As Therapeutic Agents: Given their potential to act on LPA receptors, they could be investigated for therapeutic roles in conditions where LPA signaling is implicated, such as fibrosis, cancer, and inflammation[12].

-

In Drug Delivery: Their amphipathic nature makes them suitable for use as excipients in drug formulations, such as emulsifiers, solubilizers, and stabilizers in creams, lotions, and other delivery systems[13][14].

-

As Research Tools: They can be used as pharmacological tools to probe the function of LPA receptors and to validate new drug targets within the LPA signaling pathway.

Conclusion

This compound, as a synthetic phospholipid analog, holds promise as a research tool and a potential component in pharmaceutical formulations. While direct experimental data on this compound is limited, a strong case can be made for its activity as a lysophosphatidic acid receptor agonist based on the known biological functions of other long-chain alkyl phosphates. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to begin investigating the specific properties and applications of this compound. Further research is warranted to fully elucidate its biological functions and therapeutic potential.

References

- 1. PubChemLite - this compound (C20H43O4P) [pubchemlite.lcsb.uni.lu]

- 2. Monostearyl phosphate | C18H39O4P | CID 76290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cetyl phosphate, 3539-43-3 [thegoodscentscompany.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US3346670A - Method for the preparation of phosphate esters - Google Patents [patents.google.com]

- 6. Preparation method of synthetic phosphate - Patent CN-110054646-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Method for synthesizing tributyl phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720 [data.epo.org]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Phosphorothioate analogues of alkyl lysophosphatidic acid as LPA3 receptor-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophosphatidic acid (LPA) receptor modulators: Structural features and recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stearyl Phosphate | Cosmetic Ingredients Guide [ci.guide]

- 14. essentialsbycatalina.com [essentialsbycatalina.com]

Methodological & Application

Eicosyl Phosphate Liposome Formulation: Application Notes and Protocols for Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liposomes are versatile nanocarriers for targeted drug delivery, and the incorporation of anionic lipids like eicosyl phosphate can significantly influence their physicochemical properties and biological interactions. This document provides a detailed protocol for the formulation of this compound-containing liposomes using the thin-film hydration and extrusion method. It further outlines key characterization techniques and presents representative data to guide researchers in developing and evaluating these delivery systems. Additionally, a hypothetical signaling pathway involving a lipid phosphate is illustrated to provide context for potential cellular mechanisms of action.

Introduction

This compound is a long-chain saturated phosphate monoester that, when incorporated into a lipid bilayer, imparts a negative surface charge. This anionic character can enhance the stability of liposomal formulations and modulate their interaction with biological systems, including cellular uptake and biodistribution. The 20-carbon acyl chain of this compound contributes to the rigidity and thickness of the lipid bilayer. These characteristics make this compound a compelling component for the rational design of liposomes for various drug delivery applications.[1][2] Liposomes formulated with anionic lipids have been shown to interact with cells, and their uptake can be cell-type dependent, involving mechanisms such as macropinocytosis or clathrin-mediated endocytosis.[3][4][5]

Materials and Equipment

Lipids and Reagents

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Drug to be encapsulated (hydrophilic or lipophilic)

-

(Optional) Fluorescently labeled lipid (e.g., Rhodamine-PE)

Equipment

-

Rotary evaporator

-

Water bath

-

Round-bottom flasks

-

Nitrogen gas cylinder

-

Vacuum pump

-

Extruder device (e.g., Avanti Mini-Extruder)

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

-

Dynamic Light Scattering (DLS) instrument

-

Zeta potential analyzer

-

Transmission Electron Microscope (TEM) (optional)

-

Spectrophotometer or fluorometer (for encapsulation efficiency)

Experimental Protocols

Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes composed of DPPC, cholesterol, and this compound.[6][7][8][9][10][11][12][13]

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the desired molar ratios of DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) solvent mixture. A common starting molar ratio is 65:30:5 (DPPC:Cholesterol:this compound).

-

If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[6]

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipid with the highest Tc. For DPPC, the Tc is 41°C, so a temperature of 45-50°C is appropriate.

-

Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours or overnight.[6]

-

-

Hydration of the Lipid Film:

-

Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the lipid Tc.

-

If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.[6]

-

Agitate the flask by hand or using a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This process should continue for at least 30 minutes.[6]

-

-

Vesicle Size Reduction by Extrusion:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.[9]

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Ensure the extruder and syringes are heated to a temperature above the lipid Tc.

-

Load the MLV suspension into one of the syringes.

-

Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[9]

-

-

Purification:

-

To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

-

Characterization of this compound Liposomes

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis

-

Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes.[14][15][16][17]

-

Protocol:

-

Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

-

Perform the measurement at a constant temperature (e.g., 25°C).

-

Analyze the correlation function to obtain the intensity-weighted size distribution.

-

3.2.2. Zeta Potential Measurement

-

Method: Laser Doppler Velocimetry is used to measure the zeta potential, which indicates the surface charge of the liposomes.[14][15][16][17][18]

-

Protocol:

-

Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

-

Load the sample into the specific measurement cell of the zeta potential analyzer.

-

Apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.

-

3.2.3. Encapsulation Efficiency

-

Method: The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes and quantifying the amount of encapsulated drug.

-

Protocol (for a UV-Vis active drug):

-

Separate the liposomes from the unencapsulated drug using a suitable method like size exclusion chromatography or centrifugation.

-

Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

-

Measure the absorbance of the drug using a spectrophotometer at its maximum absorption wavelength.

-

Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

-

Data Presentation

The following tables present representative quantitative data for this compound-containing liposomes. These are illustrative examples and actual results may vary depending on the specific formulation and experimental conditions.

Table 1: Physicochemical Characterization of this compound Liposomes

| Formulation (DPPC:Chol:EP Molar Ratio) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |

| 65:30:5 | 115.2 ± 3.1 | 0.12 ± 0.02 | -35.8 ± 2.5 |

| 60:30:10 | 120.5 ± 4.5 | 0.15 ± 0.03 | -48.2 ± 3.1 |

| 55:30:15 | 128.1 ± 5.2 | 0.18 ± 0.04 | -55.6 ± 3.8 |

SD: Standard Deviation

Table 2: Encapsulation Efficiency of a Model Hydrophilic Drug

| Formulation (DPPC:Chol:EP Molar Ratio) | Encapsulation Efficiency (%) ± SD |

| 65:30:5 | 15.2 ± 1.8 |

| 60:30:10 | 12.8 ± 1.5 |

| 55:30:15 | 10.5 ± 1.2 |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for this compound liposome formulation and characterization.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be initiated by a lipid phosphate interacting with a cell surface receptor. This is a hypothetical representation and not specific to this compound, for which the signaling pathways are not well-defined in the literature.

References

- 1. Long-chain lipids facilitate insertion of large nanoparticles into membranes of small unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]

- 7. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. 脂質體製備 - Avanti® 極性脂質 [sigmaaldrich.com]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. media.neliti.com [media.neliti.com]

- 14. azonano.com [azonano.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. brookhaveninstruments.com [brookhaveninstruments.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

Application Note: Preparation and Characterization of Eicosyl Phosphate Vesicles

Audience: Researchers, scientists, and drug development professionals.

Introduction Eicosyl phosphate is a single-chain amphiphilic molecule containing a 20-carbon alkyl (eicosyl) tail and a hydrophilic phosphate head group. Similar to other single-chain amphiphiles like fatty acids, it can self-assemble into vesicular structures (liposomes) in aqueous solutions. These vesicles serve as potent nanocarriers for the encapsulation and delivery of therapeutic agents. The thin-film hydration method is a robust and widely used technique for preparing these vesicles.[1][2] This method involves dissolving the lipid in an organic solvent, creating a thin film by evaporating the solvent, and then hydrating the film with an aqueous buffer to form vesicles.[3] This document provides a detailed protocol for the preparation of this compound vesicles using this technique, along with methods for their characterization.

Experimental Workflow and Conceptual Pathways

The following diagrams illustrate the key processes involved in vesicle preparation and a conceptual model for their application in drug delivery.

Caption: Experimental workflow for preparing this compound vesicles.

Caption: Conceptual pathway for intracellular drug delivery by vesicles.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles

This protocol details the thin-film hydration method for forming this compound vesicles.

1. Materials and Equipment

-

Lipid: this compound

-

Solvents: Chloroform and Methanol (HPLC grade)[4]

-

Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or other buffer of choice. For single-chain amphiphiles, the buffer pH should be near the pKa of the lipid to ensure stability.[5]

-

Equipment: Rotary evaporator, round-bottom flasks (10-50 mL), vacuum pump, water bath sonicator, vortex mixer, extrusion device with polycarbonate membranes (e.g., 100 nm pore size).[6]

2. Step-by-Step Methodology

-

Lipid Dissolution:

-

Weigh the desired amount of this compound.

-

Dissolve the lipid in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask to achieve a final lipid concentration of 10-20 mg/mL.[4]

-

If encapsulating a lipophilic drug, dissolve it along with the lipid in the organic solvent at this stage.[2]

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature that facilitates evaporation (e.g., 40-45°C).[6]

-

Rotate the flask (e.g., at 150 rpm) and gradually reduce the pressure to evaporate the organic solvent. This will deposit a thin, uniform lipid film on the inner wall of the flask.[6]

-

-

Film Drying:

-

Hydration:

-

Add the pre-warmed aqueous hydration buffer to the flask. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid.[4]

-

For hydrophilic drug encapsulation, the drug should be dissolved in this buffer before its addition to the lipid film.[2]

-

Agitate the flask by vortexing for 2-5 minutes. This process hydrates the lipid film, causing it to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).[6] The suspension will appear milky.

-

-

Vesicle Sizing (Downsizing):

-

To obtain smaller, more uniform unilamellar vesicles, the MLV suspension can be downsized.

-

Sonication: Sonicate the suspension in a bath sonicator for 5-30 minutes.[6][7] This method tends to produce small unilamellar vesicles (SUVs) but may have limitations in terms of reproducibility and potential for lipid degradation.

-

Extrusion (Recommended): For a more uniform size distribution, pass the MLV suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder device.[6] This process should also be performed at a temperature above the lipid's Tc.

-

Protocol 2: Characterization of Vesicles

After preparation, vesicles should be characterized to ensure quality and consistency.

1. Materials and Equipment

-

Equipment: Dynamic Light Scattering (DLS) instrument (for size and zeta potential), Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM) for morphology, UV-Vis Spectrophotometer for encapsulation efficiency.

2. Step-by-Step Methodology

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the vesicle suspension in the hydration buffer.

-

Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 indicates a relatively monodisperse population.

-

-

Zeta Potential Measurement:

-

Dilute the sample in an appropriate medium (e.g., 10 mM NaCl) and measure the zeta potential using the DLS instrument. This value indicates the surface charge of the vesicles and is a predictor of colloidal stability.

-

-

Morphology Assessment:

-

Prepare a sample for electron microscopy (e.g., by negative staining with uranyl acetate for TEM).

-

Image the vesicles to observe their shape (typically spherical) and lamellarity.[6]

-

-

Encapsulation Efficiency (EE%):

-

Separate the vesicles from the unencapsulated (free) drug. This can be done using size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation.[6]

-

Quantify the amount of drug encapsulated within the vesicles. This can be done by lysing the vesicles with a suitable solvent or detergent and measuring the drug concentration using UV-Vis spectrophotometry or another appropriate analytical technique.

-

Calculate EE% using the following formula: EE% = (Amount of Encapsulated Drug / Total Initial Drug Amount) x 100

-

Data Presentation

The following table summarizes typical characterization data for vesicles prepared using the thin-film hydration method. (Note: These are illustrative values, and actual results may vary based on specific experimental conditions).

| Parameter | Typical Value | Method | Significance |

| Z-Average Diameter | 100 - 200 nm | Dynamic Light Scattering (DLS) | Indicates the average size of the vesicles, crucial for in vivo fate.[6] |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Measures the width of the size distribution; lower is more uniform. |

| Zeta Potential | -20 to -50 mV | Electrophoretic Light Scattering | Indicates surface charge and predicts stability against aggregation. |

| Encapsulation Efficiency | 40 - 70% | UV-Vis Spectroscopy | Represents the percentage of the initial drug successfully loaded into vesicles. |

| Morphology | Spherical | Electron Microscopy (SEM/TEM) | Confirms the formation of vesicular structures.[6] |

Application Notes & Troubleshooting

-

Choice of Solvent: Ensure the chosen organic solvent (or mixture) completely solubilizes the this compound to guarantee a homogeneous lipid film.[4]

-

Complete Solvent Removal: Residual organic solvent can affect vesicle stability and introduce toxicity. Drying the film under high vacuum overnight is a critical step.[1]

-

Hydration Temperature: The hydration step must be performed above the lipid's transition temperature (Tc) to ensure the lipid bilayer is in a fluid state, which is necessary for proper vesicle formation.[4]

-

pH Control: For single-chain amphiphiles like this compound, the pH of the hydration buffer is critical. The pH should be maintained near the pKa of the phosphate headgroup to promote stable bilayer formation and prevent vesicle leakage.[5]

-

Extrusion vs. Sonication: Extrusion is generally preferred for producing vesicles with a narrow and defined size distribution, which is often required for drug delivery applications.[6] Sonication can be a faster alternative for initial or less stringent applications.

References

- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 4. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 5. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: Utilizing Eicosyl Phosphate in Reverse-Phase Evaporation for Liposome Formulation

Audience: Researchers, scientists, and drug development professionals.

Introduction: Liposomes are versatile, spherical vesicles composed of one or more lipid bilayers, making them ideal carriers for both hydrophilic and hydrophobic therapeutic agents.[1][2] Their biocompatibility, biodegradability, and ability to target specific tissues have established them as a leading platform in drug delivery.[3][4] The reverse-phase evaporation (REV) method is a robust technique for preparing liposomes, celebrated for its ability to achieve high encapsulation efficiency, particularly for water-soluble molecules.[1][5] This method involves the formation of a water-in-oil emulsion, followed by the controlled removal of the organic solvent, which leads to the formation of large unilamellar or oligolamellar vesicles.[6]

The physicochemical properties of liposomes, including their stability, surface charge, and in vivo fate, are heavily influenced by their lipid composition.[4][7] The incorporation of charged lipids is a key strategy to modify these characteristics. Eicosyl phosphate, a synthetic 20-carbon alkyl phosphate, serves as an effective agent for imparting a negative surface charge to the liposomal bilayer. This negative charge can prevent aggregation through electrostatic repulsion, thereby enhancing colloidal stability, and can influence interactions with biological membranes and subsequent cellular uptake.[8][9]

These application notes provide detailed protocols for the preparation and characterization of liposomes containing this compound using the reverse-phase evaporation method, along with representative data on how charged lipids influence key formulation parameters.

Experimental Protocols

Protocol 1: Preparation of Liposomes using Reverse-Phase Evaporation (REV)

This protocol details the step-by-step procedure for formulating liposomes incorporating this compound to achieve a negative surface charge.

Materials:

-

L-α-phosphatidylcholine (PC)

-

Cholesterol (Chol)

-

This compound (EP)

-

Chloroform, Methanol, Diethyl ether (or other suitable organic solvents)[10]

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Drug or molecule to be encapsulated

Equipment:

-

Round-bottom flask (50-100 mL)

-

Rotary evaporator

-

Bath or probe-type sonicator[1]

-

Nitrogen gas source

-

Syringe or pump for aqueous phase addition

Procedure:

-

Lipid Dissolution: Accurately weigh and dissolve the desired lipids (e.g., a molar ratio of PC:Chol:EP such as 10:5:1) in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[11]

-